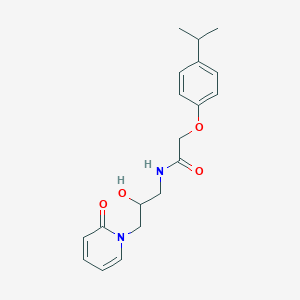

![molecular formula C9H9N3O2 B2785341 5,7-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2006-81-7](/img/structure/B2785341.png)

5,7-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

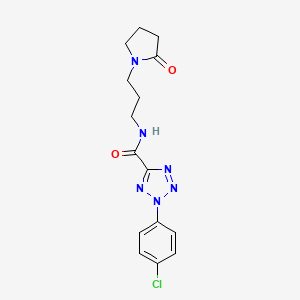

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a compound with the CAS Number: 20739-23-5 . It has a molecular weight of 189.22 and is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound involves a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system . The structure is further substituted with methyl groups at the 5 and 7 positions .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 189.22 .科学研究应用

分子结构和晶体研究

5,7-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮衍生物因其独特的分子结构和不同的晶体形成而受到研究。特定的衍生物,如1,3-二甲基-7-(4-甲基苯基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮,显示出由成对的C-H…O氢键连接的中心对称二聚体和由pi-pi堆叠相互作用连接的链。这些化合物表现出各种氢键模式和pi-pi相互作用,形成不同的分子组装体和晶体结构(Trilleras et al., 2009)。

合成和化学转化

一些研究集中在吡啶并[2,3-d]嘧啶衍生物的合成和转化上。例如,已经记录了通过与伯芳香族胺或杂环胺和醛的反应,由烯胺尿嘧啶合成嘧啶并[4,5-d]嘧啶酮。这些转化导致产生了一系列化合物,在制药和材料科学中具有潜在应用(Hamama et al., 2012)。此外,已经探索了通过绿色方法合成二氢呋喃并吡啶[2,3-d]嘧啶,该方法涉及有机催化剂辅助的多米诺克诺维纳格尔缩合、迈克尔加成和环化,突出了该化合物的多功能性和环境友好型化学的潜力(Ahadi et al., 2014)。

光物理性质和应用

对吡啶并[2,3-d]嘧啶衍生物的光物理性质的研究揭示了它们在各种应用中的潜力。例如,供体-π-受体嘧啶-邻苯二甲酰亚胺衍生物的分子设计导致了合成具有非典型聚集诱导发射 (AIE) 特性、正溶剂变色性和作为比色 pH 传感器和逻辑门的潜在应用的化合物。这一研究领域为开发具有特定光物理特性的先进材料开辟了新途径(Yan et al., 2017)。

未来方向

作用机制

Target of Action

The primary targets of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are a variety of cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .

Mode of Action

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to a decrease in cell proliferation and survival, contributing to its anticancer effects .

Biochemical Pathways

The compound affects several biochemical pathways related to cell proliferation and survival. These include the tyrosine kinase pathway , phosphatidylinositol-3 kinase pathway , and the mammalian target of rapamycin pathway . By inhibiting the proteins involved in these pathways, the compound disrupts the signaling processes, leading to decreased cell proliferation and survival .

Result of Action

The result of the action of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a decrease in cell proliferation and survival, contributing to its anticancer effects . By inhibiting key proteins involved in cell proliferation and survival, the compound disrupts critical cellular processes, leading to cell death .

属性

IUPAC Name |

5,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRLBRPCUYQBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2785265.png)

![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)

![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)